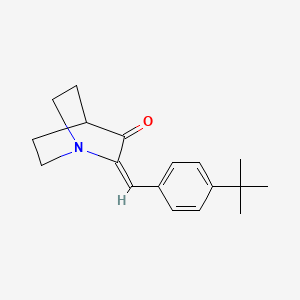

2-(4-tert-butylbenzylidene)quinuclidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinuclidine derivatives involves complex reactions where starting materials undergo transformations to yield the desired compound. For example, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds (Çolak et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of geometric isomers of quinuclidinone derivatives have been analyzed through crystal structure determination. These analyses reveal that the molecules exhibit trans and cis conformations around the double bond, with deformations in geometric and conformational parameters due to intramolecular strains and/or non-bonded interactions (Santini et al., 1994).

科学的研究の応用

Catalytic Applications and Ligand Properties

Chiral Pharmaceutical Ingredients Preparation : Certain ligands related to "2-(4-tert-butylbenzylidene)quinuclidin-3-one" have been used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high catalytic activities and enantioselectivities. These catalysts are practical for the efficient preparation of chiral pharmaceutical ingredients, showcasing the utility in synthesizing amino acid or secondary amine components (Imamoto et al., 2012).

Spin Interaction in Zinc Complexes : Research involving Schiff and Mannich bases related to "2-(4-tert-butylbenzylidene)quinuclidin-3-one" has provided insights into spin interactions within octahedral zinc complexes. These studies highlight the complex's potential in understanding magnetic coupling and electron transfer processes (Orio et al., 2010).

Biological Interactions and Pharmaceutical Applications

- DNA/Protein Binding and Anticancer Activity : Schiff base ligands bearing the "2-(4-tert-butylbenzylidene)quinuclidin-3-one" moiety have shown significant binding affinity towards DNA and proteins, indicating potential applications in anticancer therapies. These compounds have demonstrated effective anticancer activity through interactions with calf thymus DNA and bovine serum albumin, suggesting their role in targeting cancer cells (Mukhopadhyay et al., 2015).

Molecular Structure and Synthesis

- Molecular Structure Characterization : The molecular structures of the (Z) and (E) geometric isomers of "2-(2-phenylbenzylidene)-3-quinuclidinone" have been characterized, providing insights into the conformational dynamics and the influence of substituent positioning around the double bond. This research underlines the importance of molecular geometry in the chemical reactivity and physical properties of these compounds (Santini et al., 1995).

特性

IUPAC Name |

(2E)-2-[(4-tert-butylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)15-6-4-13(5-7-15)12-16-17(20)14-8-10-19(16)11-9-14/h4-7,12,14H,8-11H2,1-3H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNRNAOCQXKYEJ-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(4-tert-butylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)